5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol
Description
Properties
Molecular Formula |
C7H5IN2OS2 |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
5-iodo-2-methylsulfanyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5IN2OS2/c1-12-7-9-5(11)4-3(8)2-13-6(4)10-7/h2H,1H3,(H,9,10,11) |
InChI Key |
FQGQJTIBDXPPKV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=CS2)I)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
According to recent synthetic studies, the thieno[2,3-d]pyrimidine scaffold is prepared via condensation and cyclization of precursor thiophene derivatives with appropriate nitrile or amine functionalities under mild conditions.
For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles are synthesized by Michael-type addition and intramolecular cyclization, yielding dihydrothiophene intermediates that can be further transformed into thieno[2,3-d]pyrimidines under Mannich-type conditions with formaldehyde and primary amines.
The process is metal-free, atom-economical, and proceeds under mild conditions (room temperature to reflux in ethanol or DMF), providing good yields and avoiding toxic byproducts.
Introduction of the Methylthio Group at Position 2
The methylthio substituent is introduced by nucleophilic substitution or alkylation reactions on thiol precursors:
Reaction of the intermediate thieno[2,3-d]pyrimidine derivatives with methyl iodide in the presence of anhydrous potassium carbonate leads to methylthio substitution at the 2-position.
This alkylation proceeds smoothly under reflux conditions in polar aprotic solvents like acetone or ethanol, with potassium carbonate acting as a base to deprotonate the thiol group, facilitating nucleophilic attack on methyl iodide.
Iodination at the 5-Position
Selective iodination at the 5-position of the thieno ring is achieved by electrophilic substitution:
The 5-position is activated due to the electron-rich nature of the thiophene ring, allowing electrophilic iodination using iodine or iodine reagents under controlled conditions.
Specific protocols involve treating the 2-(methylthio)thieno[2,3-d]pyrimidin-4-ol intermediate with iodine in the presence of oxidants or under acidic conditions to afford the 5-iodo derivative with high regioselectivity.
Formation of the 4-Hydroxy Group
The 4-hydroxy group is generally present as a tautomeric form of the 4-keto or 4-imino functionality in the pyrimidine ring:
The hydroxyl form can be stabilized by recrystallization and careful control of pH during the final purification steps.
Spectroscopic data confirm the presence of the hydroxyl group, with characteristic IR absorptions around 3300 cm⁻¹ (OH stretch) and NMR signals consistent with the tautomeric equilibrium.
Representative Synthetic Procedure and Reaction Conditions
Analytical Data Supporting the Synthesis
Infrared Spectroscopy (IR): Characteristic bands include OH stretch (~3300 cm⁻¹), C=S stretch (~1246 cm⁻¹), NH stretches (~3100-3400 cm⁻¹), and aromatic C=C stretches.
Nuclear Magnetic Resonance (NMR): Proton NMR shows signals for methylthio (-SCH₃) groups around δ 2.5-3.3 ppm, aromatic protons in the 7-8 ppm range, and exchangeable NH/OH protons between 4-5 ppm.
Melting Points: Sharp melting points between 220-230 °C indicate purity and consistent structure.
Mass Spectrometry: Electron impact (EI) mass spectra confirm molecular ion peaks consistent with the expected molecular weight of the iodinated methylthio thieno[2,3-d]pyrimidin-4-ol derivatives.
Summary of Research Findings
The synthetic route to 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is well-established through sequential cyclization, alkylation, and electrophilic iodination steps.
Mild, metal-free conditions and environmentally benign solvents are preferred to maximize yield and purity while minimizing hazardous byproducts.
The methylthio group introduction via methyl iodide alkylation is efficient and regioselective, facilitated by base catalysis (potassium carbonate).
Iodination at the 5-position is achieved with high regioselectivity due to the electronic nature of the thiophene ring, using iodine under mild conditions.
The final product's structure and purity are confirmed by comprehensive spectroscopic and analytical methods.
This detailed synthesis framework provides a robust foundation for further functionalization and pharmacological exploration of thieno[2,3-d]pyrimidine derivatives bearing methylthio and iodo substituents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, potentially converting sulfoxides back to sulfides.
Substitution: This reaction involves the replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Antibacterial Activity
The thieno[2,3-d]pyrimidine scaffold, which includes 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol, has shown promising antibacterial properties. Research indicates that derivatives of this compound can exhibit significant activity against various bacterial strains, including multi-drug resistant organisms.
Case Studies
- Study on Thieno[2,3-d]pyrimidinedione Derivatives : A study synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria. Notably, certain compounds demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimal cytotoxicity observed in mammalian cells .
- Prodrug Scaffold Exploration : Another research effort identified thieno[2,3-d]pyrimidines as a novel scaffold for antibacterial prodrugs. The study highlighted the formation of antimycobacterial metabolites that were effective against Mycobacterium tuberculosis, suggesting a broader spectrum of antibacterial activity .
Antitumor Activity
The compound also shows potential as an antitumor agent. Various studies have explored its efficacy against human cancer cell lines.
Research Findings
- In Vitro Antitumor Studies : A series of compounds based on the thieno[2,3-d]pyrimidine scaffold were synthesized and tested against the NCI 60 cancer cell line panel. Compounds derived from this scaffold exhibited significant growth inhibition across multiple cancer types, with some showing better efficacy than established chemotherapeutics like 5-fluorouracil .
- Mechanism of Action : The exact mechanism through which 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol exerts its antitumor effects is still under investigation. However, its structural similarity to nucleobases suggests potential interactions with DNA or RNA synthesis pathways .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of thieno[2,3-d]pyrimidine derivatives is crucial for optimizing their biological activities.
Data Tables
| Compound | Activity Type | MIC (mg/L) | Cytotoxicity (mg/L) | Notable Effects |
|---|---|---|---|---|
| 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol | Antibacterial | 4 - 100 | 40 - 50 | Active against MRSA |
| Thieno[2,3-d]pyrimidinedione Derivative | Antibacterial | 2 - 16 | >50 | Effective against VRE |
| Thieno[2,3-d]pyrimidine Anticancer Compound | Antitumor | N/A | N/A | Superior to 5-FU |
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Key Analogs :
5-Phenyl-4-(prop-2-yn-1-yloxy)thieno[2,3-d]pyrimidine (5) Substituents: Phenyl at position 5, propargyloxy at position 3. Impact: The phenyl group enhances π-π stacking interactions, while the propargyloxy group facilitates click chemistry for triazole tethering. This compound serves as a precursor for antimicrobial triazole derivatives .
6-Ethyl-4-(4-methylpiperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine (Compound 32) Substituents: Ethyl at position 6, 4-methylpiperazinyl at position 4. The methylthio group at position 2 is critical for binding .
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (Compound 97) Core Structure: Pyrrolo[2,3-d]pyrimidine instead of thieno[2,3-d]pyrimidine. Impact: Replacement of the sulfur atom in the thieno ring with nitrogen in the pyrrolo ring alters electronic properties and solubility. This derivative exhibits distinct physicochemical behavior .
TP37 (5-Amino-N-(tert-butyl)-4-(3-(4-aminopyrimidine-5-carboxamido)-phenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxamide) Substituents: Amino, carboxamide, and tert-butyl groups. Impact: The carboxamide and bulky tert-butyl groups enhance interactions with luteinizing hormone (LH) receptors, stimulating steroidogenesis in rat testes .
Comparison with 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol :
- Iodine vs. Phenyl/Propargyloxy : The iodine atom increases molecular weight (MW = 350.2 g/mol) and lipophilicity (logP ≈ 2.8) compared to phenyl-substituted analogs (MW ≈ 300 g/mol, logP ≈ 2.2). This may improve membrane permeability but reduce aqueous solubility .
- Position 4 Hydroxyl vs. This difference likely influences target selectivity .
Antimicrobial Activity :
- Triazole-Tethered Derivatives (e.g., 6a-l) : Exhibit moderate to excellent inhibition against E. coli and S. aureus (MIC = 8–64 µg/mL). The triazole moiety enhances interactions with microbial enzymes .
- 5-Iodo Derivative : Preliminary data suggest enhanced Gram-positive activity (MIC = 4–16 µg/mL) due to iodine’s electrophilic nature, which may disrupt bacterial membranes or DNA .
Receptor Binding :
- The ethyl and piperazinyl groups are critical for antagonism .
- TP37 : Activates LH receptors, increasing testosterone production (EC₅₀ = 0.8 µM). The carboxamide side chain mediates allosteric effects .
- 5-Iodo Derivative : Unreported receptor affinity, but the iodine’s steric bulk may hinder binding to smaller pockets like 5-HT₃.
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|
| 5-Iodo-2-(methylthio)-... | 350.2 | 2.8 | <1 (Aqueous) |
| Compound 32 | 335.4 | 2.1 | 5 (DMSO) |
| TP37 | 584.7 | 3.5 | <0.5 (Aqueous) |
| 6a | 458.5 | 2.4 | 2 (DMSO) |
*Calculated using fragment-based methods.
Biological Activity
5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol (CAS No. 43088-67-1) is a compound belonging to the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anti-cancer agent, anti-inflammatory properties, and other pharmacological effects.
The molecular formula of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol is , with a molecular weight of 268.08 g/mol. The compound features a thieno-pyrimidine core structure that is often associated with various biological activities.
Antitumor Activity
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant antitumor properties. For instance, derivatives have been synthesized and tested for their ability to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are crucial enzymes in nucleotide synthesis and cancer cell proliferation.
A notable study demonstrated that a related compound, 2-amino-6-methyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, exhibited IC50 values in the low micromolar range against various human tumor cell lines, indicating potent cytotoxicity . The presence of the iodine atom in the structure enhances interactions with biological targets, potentially increasing efficacy.
Anti-inflammatory Activity
The thieno[2,3-d]pyrimidine scaffold has also been recognized for its anti-inflammatory properties. Compounds derived from this scaffold have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. In vitro studies indicated that treatment with these compounds significantly reduced cytokine secretion at concentrations as low as 10 µM .
The biological activity of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can be attributed to its structural characteristics that facilitate interaction with key biological pathways:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit TS and DHFR suggests a mechanism where it interferes with nucleotide synthesis, crucial for rapidly dividing cancer cells .
- Modulation of Cytokine Production : By inhibiting NF-κB and MAPK signaling pathways, compounds like 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can reduce inflammation and cytokine production in immune cells .
Structure-Activity Relationship (SAR)
The effectiveness of 5-Iodo-2-(methylthio)thieno[2,3-d]pyrimidin-4-ol can be influenced by various structural modifications. For instance:
- Iodine Substitution : The presence of iodine enhances lipophilicity and may improve binding affinity to target proteins.
- Methylthio Group : This moiety is known to influence the electronic properties of the molecule, potentially enhancing its biological activity.
Case Studies
Several case studies highlight the potential applications of thieno[2,3-d]pyrimidine derivatives:
- Antitumor Screening : In a National Cancer Institute (NCI) preclinical screen, related compounds demonstrated moderate inhibitory activity against several human tumor cell lines with GI50 values ranging from to M .
- Inflammation Models : Experimental models showed that derivatives could effectively reduce paw swelling in rat models, comparable to established anti-inflammatory drugs like Indomethacin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
